1-(3-methoxybenzyl)-N-(3'-methoxy-3-biphenylyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxybenzyl)-N-(3'-methoxy-3-biphenylyl)-4-piperidinecarboxamide, commonly known as MMB-2201, is a synthetic cannabinoid that was first synthesized in 2014. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. The compound has gained significant attention in recent years due to its potential use in scientific research.
Wirkmechanismus
MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are present in the central and peripheral nervous systems, respectively. The activation of these receptors leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have a variety of biochemical and physiological effects in animal models. These include the activation of the endocannabinoid system, the modulation of neurotransmitter release, and the inhibition of inflammatory mediators. The compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMB-2201 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes. However, one limitation is the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on MMB-2201. One area of interest is the potential use of cannabinoids in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel cannabinoid-based therapies for pain relief and inflammation. Additionally, further research is needed to understand the long-term effects of cannabinoids on the endocannabinoid system and their potential for abuse and addiction.
Synthesemethoden
The synthesis of MMB-2201 involves a multistep process that includes the reaction of 3-methoxybenzyl chloride with 3-methoxy-3'-biphenylamine to form 1-(3-methoxybenzyl)-3-methoxy-3'-biphenylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to produce the final product, MMB-2201.
Wissenschaftliche Forschungsanwendungen
MMB-2201 has been used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been used to study the effects of cannabinoids on cancer cells and their potential use in cancer therapy.
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-[3-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c1-31-25-10-3-6-20(16-25)19-29-14-12-21(13-15-29)27(30)28-24-9-4-7-22(17-24)23-8-5-11-26(18-23)32-2/h3-11,16-18,21H,12-15,19H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLIGZQHLZLQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-N-(3'-methoxy-3-biphenylyl)-4-piperidinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.